Chlothianidin
Overview
Description
Chlothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including this compound, are known for their effectiveness in controlling a wide range of insect pests by acting as agonists of nicotinic acetylcholine receptors .
Mechanism of Action
Target of Action
Clothianidin, a neonicotinoid insecticide, primarily targets the central nervous system of insects . It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is the same receptor as acetylcholine, a neurotransmitter . This receptor plays a crucial role in the transmission of signals in the nervous system.
Biochemical Pathways
Clothianidin affects the biochemical pathways related to signal transmission in the nervous system. By acting as an agonist of nAChR, it disrupts the normal functioning of the nervous system, leading to overexcitation . The exact downstream effects and pathways affected by clothianidin are still under investigation.
Pharmacokinetics
Clothianidin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely absorbed from the gastrointestinal tract within 24 hours following oral dosing in rats . The compound is widely distributed throughout the tissues, with a rapid decrease of residues to levels at or near the limit of quantification . Within 24 hours, about 94–96% of the compound is excreted, with urinary excretion being the major elimination route .
Result of Action
The molecular and cellular effects of clothianidin’s action primarily involve disruption of the nervous system of insects. Clothianidin’s binding to nAChR leads to overstimulation of the nervous system, causing paralysis and death . At the molecular level, clothianidin exposure can disrupt numerous enzymes of detoxification and neuronal actors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of clothianidin. For instance, temperature can significantly influence the toxicity of clothianidin, with higher temperatures increasing its toxicity . Soil moisture and the presence of organic manures can also affect the persistence of clothianidin in the environment . .
Biochemical Analysis
Biochemical Properties
Clothianidin acts as an agonist of the nicotinic acetylcholine receptor, affecting the synapses in the insect central nervous system of sucking and chewing insects . This interaction disrupts normal nerve impulses, leading to paralysis and eventual death of the insect.
Cellular Effects
The effects of Clothianidin on cells are primarily due to its action on the nicotinic acetylcholine receptors. By binding to these receptors, Clothianidin disrupts normal cellular signaling processes, leading to a range of effects including paralysis and death in insects .
Molecular Mechanism
At the molecular level, Clothianidin exerts its effects by binding to the nicotinic acetylcholine receptors. This binding interaction disrupts the normal function of these receptors, leading to a cascade of effects that ultimately result in the paralysis and death of the insect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clothianidin can change over time. For example, Clothianidin metabolism was found to be incomplete, with 56–74% of the dose being excreted unchanged over 72 hours .
Metabolic Pathways
Clothianidin is involved in several metabolic pathways. The main metabolic pathways are oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlothianidin involves several steps. One common method includes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the presence of potassium carbonate. The reaction is carried out at 20°C for 2 hours, followed by the addition of water and phosphotungstic acid to yield this compound with a high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Chlothianidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives that retain the insecticidal properties of this compound .
Scientific Research Applications
Chlothianidin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the degradation and transformation of neonicotinoids.
Biology: Research focuses on its effects on non-target organisms, including bees and other pollinators.
Medicine: Studies investigate its potential impacts on human health and its mechanism of action at the molecular level.
Industry: this compound is widely used in agriculture to protect crops from insect pests, contributing to increased agricultural productivity
Comparison with Similar Compounds
- Thiamethoxam
- Imidacloprid
- Acetamiprid
- Thiacloprid
Comparison: Chlothianidin is unique among neonicotinoids due to its longer-lasting effects and higher stability in the environment. Compared to thiamethoxam and imidacloprid, this compound has a lower risk of resistance development in insect populations. Its chemical structure allows for more effective binding to nAChRs, enhancing its insecticidal properties .
This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, despite concerns about its environmental impact.
Properties
Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. | |
CAS No. |
210880-92-5 |
Molecular Formula |
C6H8ClN5O2S |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |
InChI Key |
PGOOBECODWQEAB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
Appearance |
Solid powder |
Color/Form |
Colorless powder |
density |
1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |
melting_point |
176.8 °C |
physical_description |
White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TI 435; TI435; TI-435; Celero; Clothianidin |
vapor_pressure |
1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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